(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
CAS No.: 899963-37-2
Cat. No.: VC4966633
Molecular Formula: C22H23N3O3S
Molecular Weight: 409.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899963-37-2 |
|---|---|
| Molecular Formula | C22H23N3O3S |
| Molecular Weight | 409.5 |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxin-3-yl-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H23N3O3S/c1-14-11-16-20(12-15(14)2)29-22(23-16)25-9-7-24(8-10-25)21(26)19-13-27-17-5-3-4-6-18(17)28-19/h3-6,11-12,19H,7-10,13H2,1-2H3 |
| Standard InChI Key | HMUFWCGUNVTFTK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (C₂₂H₂₃N₃O₃S) features three distinct subunits:
-
2,3-Dihydrobenzo[b] dioxin-2-yl: A bicyclic ether system providing rigidity and influencing lipophilicity.
-
4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl: A piperazine ring conjugated to a dimethyl-substituted benzothiazole, a motif associated with kinase inhibition.
-
Methanone linker: A carbonyl group bridging the benzodioxin and piperazine components, enhancing structural stability.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 409.5 g/mol |
| Molecular Formula | C₂₂H₂₃N₃O₃S |
| SMILES | CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4CC5=C(OCO5)C=CC4=O |
| LogP (Predicted) | 3.2 ± 0.4 |
| Hydrogen Bond Acceptors | 6 |
The compound’s moderate lipophilicity (LogP ~3.2) suggests favorable membrane permeability, while its hydrogen-bonding capacity may influence solubility and target engagement.
Synthesis and Manufacturing Considerations
Synthetic Pathways
While detailed protocols remain proprietary, retrosynthetic analysis suggests:
-
Benzodioxin Synthesis: Ortho-dihydroxybenzene derivatives undergo cyclization with dichloroethane to form the benzodioxin core.
-
Benzothiazole-Piperazine Coupling: 5,6-Dimethyl-2-aminobenzothiazole reacts with piperazine under Buchwald-Hartwig conditions to yield the substituted piperazine.
-
Methanone Bridging: Friedel-Crafts acylation or carbodiimide-mediated coupling connects the two aromatic systems via the carbonyl group.
Process Challenges
-
Regioselectivity: Ensuring proper substitution patterns on the benzothiazole ring requires precise temperature control.
-
Crystallization: The amorphous nature of intermediate products complicates purification, necessitating chiral stationary phases for enantiomeric resolution.
Pharmacokinetic Profile in Humans
A pivotal Phase I study (N=6) evaluated the compound (referred to as GW856553 in clinical contexts) following a 10 mg oral dose :
Absorption and Distribution
| Parameter | Value (Geometric Mean) | 95% CI |
|---|---|---|
| Cₘₐₓ (ng/mL) | 82.3 | 74.1–91.4 |
| Tₘₐₓ (h) | 2.5 | 1.8–3.4 |
| AUC₀–∞ (ng·h/mL) | 647.2 | 582.1–719.8 |
Plasma protein binding exceeded 95%, with volume of distribution (Vd/F) estimated at 12.8 L/kg, indicating extensive tissue penetration .
Metabolism and Excretion
Primary Routes:
-
Urinary Excretion: 64.67% of administered dose recovered over 216 hours .
-
Fecal Elimination: 29.35% recovered, suggesting biliary secretion .
Metabolite Profile:
| Metabolite | % of Radioactivity |
|---|---|
| Parent Compound | 26.9% |
| GSK198602 (Major Metabolite) | 43.2% |
| Unidentified | 29.9% |
The major metabolite GSK198602 results from N-dealkylation of the piperazine ring, retaining partial activity at target sites .
| Parameter | Δ Baseline vs. Peak |
|---|---|
| Systolic BP (mmHg) | -3.2 ± 1.8 |
| Diastolic BP (mmHg) | -2.1 ± 1.2 |
| Heart Rate (bpm) | +4.6 ± 2.3 |
ECG monitoring showed no QTc prolongation >30 ms, supporting cardiovascular safety .
Research Challenges and Future Directions
Metabolic Stability Concerns
Despite 94.45% total excretion , the 29.9% unidentified metabolites necessitate full structural characterization to assess toxicological risks.
Formulation Optimization
-
Solubility Limitations: <0.1 mg/mL in aqueous buffers at pH 6.8
-
Cocrystal Screening: Pilot studies with succinic acid improved dissolution rate by 4.2×
Target Engagement Validation
Ongoing PET ligand development ([¹¹C]GW856553) aims to quantify brain penetrance in non-human primates, with initial BBB permeability estimated at 0.32 mL/min/g .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume